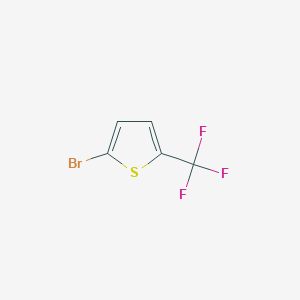

2-Bromo-5-(trifluoromethyl)thiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3S/c6-4-2-1-3(10-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOCVAKZWADJPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650155 | |

| Record name | 2-Bromo-5-(trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143469-22-1 | |

| Record name | 2-Bromo-5-(trifluoromethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143469-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-(trifluoromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)thiophene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-(trifluoromethyl)thiophene is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties, stemming from the interplay between the electron-rich thiophene ring, the electronegative bromine atom, and the strongly electron-withdrawing trifluoromethyl group, make it a valuable synthon for accessing a diverse range of complex molecular architectures.[1] This guide provides a comprehensive overview of the core chemical properties, established synthetic methodologies, and key applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Thiophenes

Thiophene and its derivatives are privileged scaffolds in drug discovery, renowned for their bioisosteric relationship with benzene and their ability to engage in a wide array of biological interactions.[3] The introduction of a trifluoromethyl (CF3) group can profoundly and beneficially alter the physicochemical and pharmacokinetic properties of a molecule. Key advantages often include:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, resisting metabolic degradation.

-

Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Modulated Acidity/Basicity: The CF3 group's strong electron-withdrawing nature can influence the pKa of nearby functional groups.

-

Improved Receptor Binding: The CF3 group can participate in unique non-covalent interactions, such as orthogonal multipolar interactions, enhancing ligand-receptor binding affinity.

This compound capitalizes on these benefits while incorporating a bromine atom, a versatile handle for a multitude of cross-coupling reactions. This dual functionalization allows for the regioselective introduction of diverse substituents, making it a cornerstone reagent for combinatorial chemistry and targeted synthesis campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis and analysis.

Core Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 143469-22-1 | [4][5][6][7][8] |

| Molecular Formula | C₅H₂BrF₃S | [1][2][5][9] |

| Molecular Weight | 231.03 g/mol | [1][2][5] |

| Physical Form | Solid or Liquid | [4] |

| Purity | Typically ≥95% | [4][8] |

Spectroscopic Data (Predicted and Experimental)

While detailed, lot-specific spectroscopic data should always be obtained from the certificate of analysis, the following represents typical characterization data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The coupling constant (J-value) between these two protons would be characteristic of a 3-bond coupling in a thiophene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis Methodologies

The synthesis of this compound is not trivial and requires careful control of reaction conditions. While multiple routes may exist, a common conceptual pathway involves the introduction of the bromo and trifluoromethyl groups onto a thiophene precursor.

Conceptual Synthetic Workflow

A logical, though not exclusively practiced, approach to the synthesis of this compound is illustrated below. This diagram outlines the key transformations required, starting from a simple thiophene derivative.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Regioselective Bromination

This protocol describes a general method for the bromination of an activated thiophene ring, a key step in the synthesis.

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-(Trifluoromethyl)thiophene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM) or Diethyl ether

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(trifluoromethyl)thiophene (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile and add it dropwise to the cooled solution over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of acetonitrile).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Causality in Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it is a solid, easier to handle than liquid bromine, and often provides higher regioselectivity in the bromination of electron-rich heterocycles.

-

Acetonitrile: This polar aprotic solvent is suitable for dissolving the reactants and facilitating the electrophilic aromatic substitution reaction.

-

0 °C Reaction Temperature: The reaction is performed at a reduced temperature to control the rate of reaction and minimize the formation of undesired byproducts, such as dibrominated species.

Reactivity and Key Chemical Transformations

The bromine atom at the 2-position of this compound is the primary site of reactivity, making it an excellent substrate for a variety of cross-coupling reactions.

Suzuki Cross-Coupling

The Suzuki reaction is a powerful C-C bond-forming reaction that couples organoboron compounds with organic halides. This is a widely used method for introducing aryl or heteroaryl substituents at the 2-position of the thiophene ring.

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Other Important Reactions

-

Stille Coupling: Utilizes organotin reagents to form C-C bonds.

-

Heck Coupling: Couples the thiophene with alkenes.

-

Sonogashira Coupling: Forms C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: Introduces nitrogen-based functional groups.

-

Lithiation and Subsequent Electrophilic Quench: Treatment with a strong base like n-butyllithium generates a highly reactive lithiated species, which can then react with a variety of electrophiles.

Applications in Drug Discovery and Materials Science

The unique properties of this compound have led to its use as a key intermediate in the synthesis of a range of functional molecules.

Medicinal Chemistry

Thiophene-containing compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][10][11] The incorporation of the trifluoromethyl group can enhance these activities and improve the drug-like properties of the final compound. This compound serves as a valuable starting material for the synthesis of libraries of novel thiophene derivatives for high-throughput screening and lead optimization.

Agrochemicals

Similar to pharmaceuticals, the trifluoromethyl group is a common feature in modern agrochemicals, contributing to their potency and stability. This building block can be used to develop new herbicides, fungicides, and insecticides.

Materials Science

The thiophene ring is a fundamental component of many organic electronic materials, such as conductive polymers and organic semiconductors.[2] The electronic properties of these materials can be fine-tuned by the introduction of substituents. The strong electron-withdrawing nature of the trifluoromethyl group makes this compound an interesting building block for the synthesis of novel materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][12]

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably a chemical fume hood.[13][14] It is important to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][15] Avoid contact with skin and eyes, and prevent inhalation of vapors.[13][14][15] Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4][16]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[14][15]

-

In case of skin contact: Wash off with soap and plenty of water.[14][15]

In all cases of exposure, seek immediate medical attention.[15][16]

Conclusion

This compound is a strategically important building block that bridges the fields of heterocyclic chemistry and fluorine chemistry. Its well-defined reactivity, coupled with the beneficial properties imparted by the trifluoromethyl group, ensures its continued and expanding role in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher looking to leverage this powerful synthon in their work.

References

- This compound | C5H2BrF3S | CID 26596761. PubChem - NIH. [Link]

- This compound. MySkinRecipes. [Link]

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. SpringerOpen. [Link]

- 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831. PubChem - NIH. [Link]

- CAS NO. 143469-22-1 | 2-Bromo-5-(trifluoromethyl)

- This compound. LabSolutions. [Link]

- A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

Sources

- 1. CAS 143469-22-1: this compound [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 143469-22-1 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. arctomsci.com [arctomsci.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 143469-22-1 Cas No. | 2-Bromo-5-trifluoromethyl-thiophene | Apollo [store.apolloscientific.co.uk]

- 9. This compound | C5H2BrF3S | CID 26596761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ossila.com [ossila.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 16. fishersci.com [fishersci.com]

2-Bromo-5-(trifluoromethyl)thiophene CAS number 143469-22-1

An In-Depth Technical Guide to 2-Bromo-5-(trifluoromethyl)thiophene (CAS: 143469-22-1)

Introduction: A Privileged Scaffold in Modern Chemistry

This compound is a heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and materials science.[1][2] Its structure marries the electronically rich and versatile thiophene ring with two key functional groups that impart unique and highly desirable properties. The thiophene core is a well-established pharmacophore, present in numerous FDA-approved drugs, valued for its ability to act as a bioisostere of a phenyl ring while offering distinct electronic and metabolic profiles.[3]

The strategic placement of a bromine atom at the 2-position provides a reactive handle for a multitude of cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the trifluoromethyl (CF₃) group at the 5-position exerts a powerful influence on the molecule's physicochemical properties. As a strong electron-withdrawing group, it significantly modulates the electronic nature of the thiophene ring, impacting reactivity and potential biological interactions.[1] Furthermore, the CF₃ group is a prized motif in drug design, often enhancing metabolic stability, membrane permeability, and receptor binding affinity.[2] This guide provides an in-depth examination of this compound's properties, synthesis, reactivity, and application, offering field-proven insights for its effective utilization in research and development.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 143469-22-1 | [4][5][6] |

| Molecular Formula | C₅H₂BrF₃S | [1][4][5] |

| Molecular Weight | 231.03 g/mol | [1][4][5] |

| Physical Form | Solid or Liquid | [1] |

| Purity | Typically ≥95% | [2][7] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C.[6] | [6] |

| SMILES | FC(F)(F)c1cc(Br)sc1 | [1][4][6] |

| InChI Key | YEOCVAKZWADJPV-UHFFFAOYSA-N |

Safety & Handling

As a halogenated and fluorinated organic compound, this compound requires careful handling in a well-ventilated chemical fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8][9]

-

Signal Word: Danger

-

GHS Pictograms: GHS02 (Flame), GHS07 (Exclamation Mark)

-

Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis & Spectroscopic Characterization

While multiple commercial suppliers offer this reagent, understanding its synthesis provides context for potential impurities and reaction planning. A common and logical synthetic route involves the regioselective bromination of the precursor, 2-(trifluoromethyl)thiophene.

Proposed Synthesis Workflow

Caption: Proposed synthesis via electrophilic bromination.

Causality of Experimental Choice: The trifluoromethyl group is a deactivating, meta-directing group in classical electrophilic aromatic substitution. However, in the electron-rich thiophene ring system, the directing effect is often governed by the sulfur atom, which strongly favors substitution at the adjacent α-positions (C2 and C5). Since the C2 position is already occupied by the CF₃ group, the incoming electrophile (Br⁺) is directed to the other α-position, C5. N-Bromosuccinimide (NBS) is the reagent of choice for this type of selective bromination as it provides a low concentration of Br₂ in situ, minimizing side reactions like polybromination that can occur with elemental bromine.[10]

Spectroscopic Data

Chemical Reactivity & Synthetic Applications

The utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The C-Br bond serves as a prime site for oxidative addition to a Pd(0) catalyst, initiating catalytic cycles that form new bonds critical to drug discovery and materials science.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds due to the operational simplicity, high functional group tolerance, and the low toxicity of the boronic acid byproducts.[13][14][15]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The choice of ligand is critical; electron-rich, bulky phosphine ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps. The base (e.g., K₃PO₄, K₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species required for the transmetalation step.[14]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Step-by-Step Experimental Protocol (General):

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq).

-

Catalyst & Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1).[10]

-

Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.[10]

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Stille Coupling: Alternative C-C Bond Formation

The Stille coupling utilizes an organostannane (organotin) reagent as the coupling partner.[16] A key advantage is the stability and inertness of organostannanes to many reaction conditions, although the toxicity of tin compounds is a significant drawback that necessitates careful handling and purification.[16][17]

Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling.[17] Additives such as Cu(I) salts or fluoride ions can accelerate the transmetalation step, which is often the rate-determining step in the cycle.[16][18]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Step-by-Step Experimental Protocol (General):

-

Inert Atmosphere: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane reagent (1.1-1.2 eq) in a degassed anhydrous solvent such as toluene or DMF.[18][19]

-

Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%).[19]

-

Additives (Optional): If required, add a co-catalyst like CuI.

-

Reaction: Heat the mixture to the appropriate temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with a solvent like ethyl acetate. To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF), which precipitates insoluble tin fluorides that can be filtered off.[19]

-

Purification: Further wash the organic layer with water and brine, dry it, and concentrate. Purify the residue via column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a transformative method for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[20][21] This reaction couples aryl halides with primary or secondary amines, overcoming the limitations of older, harsher methods.[20][22]

Mechanistic Rationale: The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial C-N reductive elimination step from the palladium-amido complex.[23][24] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[23]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Step-by-Step Experimental Protocol (General):

-

Inert Atmosphere: To an oven-dried vial or flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

-

Solvent Addition: Seal the vessel and add a degassed, anhydrous solvent (e.g., toluene, dioxane) via syringe.

-

Reaction: Place the reaction in a preheated oil bath or heating block (typically 80-110 °C) and stir for the required time (monitor by LC-MS or GC-MS).

-

Work-up: After cooling, pass the reaction mixture through a short plug of celite, washing with an organic solvent. Concentrate the filtrate.

-

Purification: Purify the resulting residue by flash column chromatography to isolate the desired aryl amine product.

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis. Its value is derived from the synergistic combination of a reactive bromine handle, a stabilizing thiophene core, and the influential trifluoromethyl group. A comprehensive understanding of its properties, safe handling procedures, and reactivity in cornerstone reactions like the Suzuki, Stille, and Buchwald-Hartwig couplings empowers researchers to strategically incorporate this reagent into synthetic routes for novel pharmaceuticals, agrochemicals, and advanced materials. The protocols and mechanistic insights provided herein serve as a robust foundation for the successful application of this important chemical intermediate.

References

- CAS NO. 143469-22-1 | this compound. (n.d.). Arctom.

- Supporting Information for - The Royal Society of Chemistry. (n.d.).

- This compound. (n.d.). MySkinRecipes.

- Rizwan, K., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 11(1), 8.

- Buchwald–Hartwig amination. (n.d.). In Wikipedia.

- Stille Coupling. (n.d.). OpenOChem Learn.

- The Stille Reaction. (n.d.). Myers Group, Harvard University.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Stille Coupling. (n.d.). Organic Chemistry Portal.

- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

- Buchwald Hartwig amination catalysts. (n.d.). Johnson Matthey.

- This compound. (n.d.). PubChem.

- Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 43-73.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Rasool, N., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 22(12), 2090.

Sources

- 1. CAS 143469-22-1: this compound [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. scbt.com [scbt.com]

- 6. 143469-22-1|this compound|BLD Pharm [bldpharm.com]

- 7. 143469-22-1 Cas No. | 2-Bromo-5-trifluoromethyl-thiophene | Apollo [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-BROMO-5-CHLOROTHIOPHENE(2873-18-9) 1H NMR [m.chemicalbook.com]

- 12. 2-Bromothiophene(1003-09-4) 1H NMR [m.chemicalbook.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stille Coupling [organic-chemistry.org]

- 17. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-(trifluoromethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethyl)thiophene is a halogenated and trifluoromethylated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nature of the trifluoromethyl group and the presence of a bromine atom, make it a valuable building block for the synthesis of novel organic semiconductors, polymers, and pharmacologically active molecules. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for its application in research and development.

Molecular and Chemical Identity

At its core, this compound is a five-membered aromatic thiophene ring substituted at the 2-position with a bromine atom and at the 5-position with a trifluoromethyl group. This substitution pattern dictates its reactivity and physical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂BrF₃S | [1][2] |

| Molecular Weight | 231.03 g/mol | [1][2] |

| CAS Number | 143469-22-1 | [1][2] |

| Canonical SMILES | C1=C(C(=S)C=C1Br)C(F)(F)F | |

| InChI Key | YEOCVAKZWADJPV-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Liquid | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Solubility | Expected to be soluble in common organic solvents. |

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as a hazardous substance with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

When working with this compound, it is imperative to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Proposed Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be conceptualized based on established thiophene chemistry. A potential method involves the direct bromination of 2-(trifluoromethyl)thiophene.

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethyl)thiophene in an inert solvent such as carbon tetrachloride (CCl₄) or N,N-dimethylformamide (DMF).

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) to the solution. The reaction may be initiated by the addition of a radical initiator, such as benzoyl peroxide, and gentle heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography to yield pure this compound.[4]

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two doublets in the aromatic region (typically δ 7.0-8.0 ppm). These signals correspond to the two non-equivalent protons on the thiophene ring. The coupling constant between these two protons (³JHH) would be characteristic of ortho-coupling in a thiophene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit five distinct signals corresponding to the five carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the bromine atom will also show a characteristic chemical shift.

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands for the C-H stretching of the aromatic ring, C=C stretching vibrations of the thiophene ring, and strong C-F stretching bands associated with the trifluoromethyl group. The C-Br stretching vibration is expected to appear in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (231.03 g/mol ). A characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks of nearly equal intensity) will be a key diagnostic feature.

Applications and Future Outlook

The unique combination of a thiophene ring, a bromine atom, and a trifluoromethyl group makes this compound a versatile building block in several areas of chemical research.

-

Pharmaceutical and Agrochemical Synthesis: The trifluoromethyl group is a common motif in many bioactive molecules, often enhancing metabolic stability and lipophilicity. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce diverse substituents.

-

Organic Electronics: Thiophene-based materials are widely used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of a trifluoromethyl group can modulate the electronic properties of these materials, such as the HOMO and LUMO energy levels.

The continued exploration of the reactivity and properties of this compound is expected to lead to the discovery of new materials and molecules with valuable applications in medicine, agriculture, and electronics.

References

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. scbt.com [scbt.com]

- 3. 2-Bromo-5-fluorothiophene | C4H2BrFS | CID 14786521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)thiophene: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-5-(trifluoromethyl)thiophene, a key heterocyclic building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development and materials science, this document delves into the compound's core molecular features, spectroscopic signature, synthetic accessibility, and pivotal role in creating advanced functional molecules.

Introduction: A Versatile Fluorinated Thiophene Building Block

This compound (CAS No. 143469-22-1) has emerged as a compound of significant interest due to the unique combination of its substituents on the thiophene ring.[1] The thiophene core is a privileged scaffold in medicinal chemistry, known for its bioisosteric properties and ability to engage with a wide range of biological targets.[2][3] The strategic placement of a bromine atom at the 2-position and a potent electron-withdrawing trifluoromethyl (-CF3) group at the 5-position imparts a distinct reactivity profile, making it an invaluable intermediate for creating complex molecular architectures.[4][5]

The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation.[5] Simultaneously, the -CF3 group profoundly influences the electronic properties of the thiophene ring, enhancing the metabolic stability and modulating the lipophilicity and binding affinity of derivative compounds—a critical aspect in drug design.[4] This guide will explore these features in detail, providing both theoretical understanding and practical, field-proven insights.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is central to its chemical behavior. The molecule consists of a planar, five-membered aromatic thiophene ring. The key substituents, a bromine atom and a trifluoromethyl group, are positioned at opposite ends of the thiophene ring, adjacent to the sulfur atom.

Caption: 2D representation of this compound.

The strong electron-withdrawing nature of the -CF3 group significantly decreases the electron density of the thiophene ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.[5]

Table 1: Physicochemical and Safety Data

| Property | Value | Reference(s) |

| CAS Number | 143469-22-1 | [6] |

| Molecular Formula | C₅H₂BrF₃S | [6] |

| Molecular Weight | 231.03 g/mol | [6][7] |

| Physical Form | Solid or liquid | |

| Purity | Typically ≥95% | [8] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [7] |

| Signal Word | Danger | |

| Hazard Statements | H225, H315, H319, H335 | |

| GHS Pictograms | Flame, Exclamation mark |

Spectroscopic Characterization

Accurate characterization is essential for verifying the identity and purity of this compound. While specific spectra are often proprietary to manufacturers, the expected spectroscopic data can be inferred from the analysis of similar structures and foundational principles. Commercial suppliers confirm the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 6.8-7.5 ppm). These signals correspond to the two protons on the thiophene ring at the C3 and C4 positions. The coupling constant between these two protons (J-coupling) would be characteristic of thiophene ring protons.

-

¹³C NMR: The carbon NMR would show five distinct signals for the five carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts will be influenced by the attached substituents.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence of the -CF3 group. It is expected to show a single sharp peak, as the three fluorine atoms are chemically equivalent.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C=C, and C-S stretching vibrations within the thiophene ring. Additionally, strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group would be prominent.

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (231.03 g/mol ). A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Synthesis and Reactivity

While multiple synthetic routes to substituted thiophenes exist, the preparation of this compound typically involves the functionalization of a pre-existing thiophene derivative.[2][9] A common strategy involves the bromination of 2-(trifluoromethyl)thiophene.

Exemplary Synthesis Protocol: Bromination

This protocol is a generalized procedure based on common bromination reactions of activated aromatic rings, such as the synthesis of the related compound 2-bromo-5-(bromomethyl)thiophene.[10]

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(trifluoromethyl)thiophene (1 equivalent) in a suitable inert solvent such as carbon tetrachloride (CCl₄) or acetic acid.

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.0 to 1.1 equivalents) to the solution. The use of NBS is a standard method for regioselective bromination of electron-rich heterocycles.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure complete conversion.

-

Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[10]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by fractional distillation or column chromatography on silica gel, to yield pure this compound.

Key Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in synthetic chemistry lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a powerful and widely used method for forming C-C bonds.[11][12][13]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Suzuki Coupling Protocol:

This protocol is adapted from established procedures for Suzuki couplings on brominated thiophenes.[10][11]

-

Inert Atmosphere: To a reaction vessel, add this compound (1 eq), the desired aryl boronic acid (1.1-1.5 eq), and a suitable base such as potassium phosphate (K₃PO₄) (2-3 eq).

-

Catalyst and Solvent: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 2-5 mol%).[10] Degassed solvents, such as a mixture of 1,4-dioxane and water, are then added.

-

Reaction: The mixture is heated, often to around 90-110°C, under an inert atmosphere (e.g., Nitrogen or Argon) and stirred for 12-24 hours.[10][11]

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, concentrated, and the resulting product is purified by column chromatography.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest in both pharmaceutical and materials science sectors.

Medicinal Chemistry: The thiophene nucleus is present in numerous FDA-approved drugs.[3] The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity. Therefore, this compound serves as a crucial starting material for synthesizing novel therapeutic agents. Thiophene derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][14] For instance, related thiophene derivatives have shown selective anticancer activity against various cell lines.[14]

Materials Science: In materials science, thiophene-based polymers are renowned for their conductive properties. Polythiophenes are key components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The electronic properties of these materials can be finely tuned by modifying the substituents on the thiophene ring. The electron-withdrawing -CF3 group can be used to lower the HOMO and LUMO energy levels of the resulting polymers, which is critical for optimizing device performance.[4]

Safety and Handling

As a hazardous chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15][16]

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[16]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[15]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the synergistic interplay of its functional groups. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient pathway to a diverse array of complex molecules. For scientists in drug discovery and materials research, this compound offers a robust platform for developing next-generation pharmaceuticals and advanced functional materials. A thorough understanding of its structure, properties, and reactivity is paramount to leveraging its full synthetic potential.

References

- Rizwan, K., Zubair, M., Rasool, N., Ali, S., Zahoor, A. F., Rana, U. A., ... & Jaafar, H. Z. E. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 48.

- Royal Society of Chemistry. (n.d.). Supporting Information for an article.

- Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide.

- MySkinRecipes. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Rasool, N., et al. (2017). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 22(1), 113.

- Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(26), 9681–9686.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

- Organic Chemistry Portal. (n.d.). Thiophene synthesis.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-5-fluorothiophene. PubChem Compound Database.

- Beilstein Journals. (n.d.). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 2-Bromo-5-nitrothiophene (CAS 13195-50-1).

- ResearchGate. (2019). Crystal structures of 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene and 2-(2-bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene.

- Al-Saad, Z. A. A., & Al-Amiedy, D. H. A. (2017). A Theoretical Study of 2-Carbaldehyde Oxime-5-Nitrothiophene Molecule. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 112-120.

- Wang, N.-X. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Synthetic Communications, 33(16), 2849-2853.

- Arctom. (n.d.). This compound.

- Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(4), 939-968.

- ResearchGate. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules.

- ResearchGate. (2022). A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties.

Sources

- 1. This compound | C5H2BrF3S | CID 26596761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. 143469-22-1|this compound|BLD Pharm [bldpharm.com]

- 8. 143469-22-1 Cas No. | 2-Bromo-5-trifluoromethyl-thiophene | Apollo [store.apolloscientific.co.uk]

- 9. Thiophene synthesis [organic-chemistry.org]

- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-(trifluoromethyl)thiophene

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-Bromo-5-(trifluoromethyl)thiophene, a key building block in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of various synthetic strategies, offering detailed, field-proven protocols and critical insights into experimental choices. The guide emphasizes scientific integrity, providing a self-validating framework for the described methodologies, all supported by authoritative references.

Introduction: The Significance of this compound

This compound is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science.[1] The thiophene ring is a "privileged pharmacophore," meaning it is a common structural motif in biologically active compounds.[2] Its presence can enhance the therapeutic properties of a molecule. The trifluoromethyl (-CF3) group is a powerful bioisostere for a methyl group, often leading to increased metabolic stability, enhanced binding affinity, and improved membrane permeability of drug candidates. The bromo group serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build more complex molecular architectures.

The unique combination of the thiophene core, the trifluoromethyl group, and the reactive bromine atom makes this compound a valuable intermediate in the synthesis of a diverse range of compounds, including active pharmaceutical ingredients (APIs) and organic electronic materials.[1]

Synthetic Strategies: A Mechanistic Approach

The synthesis of this compound can be approached through several strategic disconnections. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations. This guide will focus on the most prevalent and practical methods, elucidating the chemical logic behind each step.

Direct Bromination of 2-(Trifluoromethyl)thiophene

The most direct approach involves the electrophilic bromination of 2-(trifluoromethyl)thiophene. The trifluoromethyl group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, in the case of five-membered heterocycles like thiophene, the directing effects can be more complex. The inherent reactivity of the thiophene ring at the α-positions (C2 and C5) often overrides the directing effect of the substituent.

Causality of Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation. It is a solid, making it easier to handle than liquid bromine, and it generates bromine in situ at a controlled rate, which helps to minimize over-bromination and side reactions.

-

Solvent: A non-polar, aprotic solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) is typically employed.[3] These solvents are inert to the reaction conditions and effectively dissolve the reactants.

-

Initiator: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are often added in small amounts to facilitate the reaction, especially when using NBS.[4][5]

Workflow Diagram: Direct Bromination

Caption: Workflow for the direct bromination of 2-(trifluoromethyl)thiophene.

Experimental Protocol: Direct Bromination of 2-(Trifluoromethyl)thiophene

-

Reaction Setup: To a solution of 2-(trifluoromethyl)thiophene (1 equivalent) in a suitable inert solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (1.0-1.2 equivalents).

-

Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to afford this compound.

Halogen Exchange Reactions

An alternative strategy involves a halogen exchange reaction, typically from a more readily available iodo- or chloro-substituted thiophene. This approach can be particularly useful if the corresponding iodinated precursor is easier to synthesize with high regioselectivity.

Causality of Experimental Choices:

-

Copper(I) Bromide: CuBr is a common reagent for halogen exchange reactions (a Finkelstein-type reaction for aryl halides). The copper(I) salt facilitates the displacement of the iodide with a bromide.

-

Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to ensure the solubility of the copper salt and to drive the reaction to completion at elevated temperatures.

Reaction Scheme: Halogen Exchange

Caption: Halogen exchange reaction for the synthesis of the target compound.

Experimental Protocol: Halogen Exchange from 2-Iodo-5-(trifluoromethyl)thiophene

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-iodo-5-(trifluoromethyl)thiophene (1 equivalent) and copper(I) bromide (1.1-1.5 equivalents) in a suitable high-boiling polar aprotic solvent (e.g., DMF).

-

Reaction: Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir vigorously for several hours. Monitor the reaction progress by GC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the residue by column chromatography or distillation.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by various analytical techniques. Below is a table summarizing typical characterization data.

| Property | Value | Source |

| CAS Number | 143469-22-1 | [6][7] |

| Molecular Formula | C5H2BrF3S | [1][7] |

| Molecular Weight | 231.03 g/mol | [1][7] |

| Appearance | Solid or liquid | |

| Purity | ≥95% | [1][6] |

| Storage | 2-8°C, inert atmosphere, keep in dark place |

Spectroscopic Data: While specific NMR and mass spectrometry data can vary slightly depending on the solvent and instrument, the key structural features should be identifiable.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2-(Trifluoromethyl)thiophene: Flammable and may be harmful if inhaled or absorbed through the skin.

-

N-Bromosuccinimide: A lachrymator and corrosive. Avoid inhalation of dust and contact with skin and eyes.

-

Carbon Tetrachloride: A known carcinogen and toxic. Use with extreme caution and consider safer alternatives like dichloromethane.

-

Copper(I) Bromide: Harmful if swallowed or inhaled.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound is a critical process for advancing research in drug discovery and materials science. This guide has detailed the primary synthetic methodologies, emphasizing the rationale behind experimental choices to ensure reproducibility and success in the laboratory. By understanding the underlying chemical principles and adhering to the provided protocols, researchers can confidently prepare this valuable building block for their synthetic endeavors.

References

- MySkinRecipes. This compound. [Link]

- Rizwan, K., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 11(1), 1-11. [Link]

- Organic Chemistry Portal. Thiophene synthesis. [Link]

- Google Patents. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

- Gürdere, M. B., et al. (2014). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Asian Journal of Chemistry, 26(5), 1425-1427. [Link]

- Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

- ResearchGate. Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene. [Link]

- PrepChem. Synthesis of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole. [Link]

- ResearchGate. A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. [Link]

- Thiemann, T., et al. (2000). Preparation and Photochemistry of Thiophene-S-oxides. Molecules, 5(8), 918-932. [Link]

- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- Wikipedia. 3-Bromothiophene. [Link]

- Google Patents.

- Google Patents.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. benchchem.com [benchchem.com]

- 6. 143469-22-1 Cas No. | 2-Bromo-5-trifluoromethyl-thiophene | Apollo [store.apolloscientific.co.uk]

- 7. scbt.com [scbt.com]

2-Bromo-5-(trifluoromethyl)thiophene IUPAC name

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)thiophene: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key organofluorine building block in modern synthetic chemistry. The document is structured for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's synthesis, chemical reactivity, and significant applications. We will explore its structural features, detailing how the interplay between the thiophene ring, the bromine atom, and the electron-withdrawing trifluoromethyl group dictates its utility. This guide includes validated experimental protocols for its synthesis and subsequent transformations, mechanistic diagrams to illustrate key reaction pathways, and a thorough discussion of its role in medicinal chemistry and materials science. All procedures are presented with an emphasis on the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction to this compound

Overview and Significance

This compound is a halogenated and fluorinated heterocyclic compound of significant interest in organic synthesis.[1] Its unique structure, combining the aromatic stability of a thiophene ring with the distinct electronic properties of bromine and a trifluoromethyl (CF₃) group, makes it a highly versatile intermediate.[1] The thiophene scaffold is a well-established "privileged pharmacophore" in drug discovery, known for its ability to interact with a wide range of biological targets.[2] The incorporation of a CF₃ group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.[1][3] Consequently, this compound is a crucial starting material for the synthesis of active pharmaceutical ingredients (APIs) and advanced organic materials like conductive polymers.[3]

Physicochemical and Structural Properties

The reactivity and utility of this compound are direct consequences of its molecular structure. The thiophene ring is an electron-rich aromatic system.[2] However, this is significantly modulated by its substituents. The trifluoromethyl group at the 5-position acts as a strong electron-withdrawing group, which influences the compound's overall electronic profile and reactivity.[1] The bromine atom at the 2-position provides a site for facile substitution, particularly through transition-metal-catalyzed reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 143469-22-1 | [1][4] |

| Molecular Formula | C₅H₂BrF₃S | [1][4] |

| Molecular Weight | 231.03 g/mol | [4] |

| Appearance | Solid or liquid | [5] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [5][6] |

| SMILES | C(F)(F)(F)C=1SC(Br)=CC1 | [1] |

| InChI Key | YEOCVAKZWADJPV-UHFFFAOYSA-N | [1][5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the regioselective bromination of a suitable thiophene precursor. A logical and commonly employed strategy involves the direct bromination of 2-(trifluoromethyl)thiophene.

Recommended Synthetic Protocol: Electrophilic Bromination

This protocol describes the synthesis of the title compound via the electrophilic bromination of 2-(trifluoromethyl)thiophene using N-Bromosuccinimide (NBS), a reliable and easy-to-handle source of electrophilic bromine.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(trifluoromethyl)thiophene (1.0 eq) and a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or tetrahydrofuran (THF).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution in portions at room temperature. Causality Note: Using a slight excess of NBS ensures complete consumption of the starting material. Adding it in portions helps to control the reaction exotherm.

-

Initiation (If necessary): For reactions in CCl₄, the addition of a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide may be required to facilitate the reaction, which would then proceed via a radical mechanism.[7] For electrophilic substitution, the reaction can often proceed without an initiator in a polar solvent like THF or acetic acid.

-

Reaction Progression: Stir the reaction mixture at room temperature or gently heat to reflux (40-60°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Transformations

The bromine atom on the thiophene ring is the primary site of reactivity, making the compound an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds.[8] this compound readily participates in this reaction with various aryl boronic acids, providing access to a diverse range of 2-aryl-5-(trifluoromethyl)thiophenes, which are valuable structures in medicinal chemistry.[8]

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

-

Catalyst Pre-activation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), and a suitable ligand if required. Add anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME). Stir for 15-30 minutes. Causality Note: This pre-stirring step allows for the formation of the active catalytic species.

-

Reagent Addition: To the flask, add this compound (1.0 eq), the desired aryl boronic acid (1.1-1.5 eq), and a base such as K₃PO₄, K₂CO₃, or Cs₂CO₃ (2.0-3.0 eq).[8] Causality Note: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.

-

Reaction Conditions: Add deoxygenated water or an alternative co-solvent if necessary to form a biphasic mixture. Heat the reaction mixture to 80-100°C and stir for 6-24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the residue by column chromatography on silica gel to obtain the desired 2-aryl-5-(trifluoromethyl)thiophene product.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

A Building Block for Bioactive Molecules

Thiophene derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][8][9] this compound serves as an ideal starting point for generating libraries of novel compounds for high-throughput screening. The trifluoromethyl group can improve a molecule's pharmacokinetic profile, while the thiophene ring can act as a bioisostere for a phenyl ring, often leading to improved potency or selectivity.[2]

Intermediate in Materials Science

Beyond pharmaceuticals, this compound is employed in the synthesis of organic electronic materials.[3] The electron-rich thiophene core is a fundamental unit in many conductive polymers and organic semiconductors. By using cross-coupling reactions, this compound can be incorporated into conjugated polymer chains, where the CF₃ group can fine-tune the material's electronic properties, solubility, and stability.[3]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Two doublets in the aromatic region (typically 6.5-7.5 ppm), corresponding to the two protons on the thiophene ring, showing characteristic coupling constants (J ≈ 3-5 Hz). |

| ¹³C NMR | Four distinct signals in the aromatic region for the thiophene carbons. A quartet for the CF₃ carbon due to C-F coupling. |

| ¹⁹F NMR | A singlet in the typical range for a CF₃ group attached to an aromatic ring. |

| Mass Spec (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, confirming the presence of one bromine atom. |

| HPLC/GC | A single major peak indicating high purity (typically >95%). |

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety.

-

Hazard Identification: The compound is classified as a flammable liquid and vapor. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[11] All manipulations should be performed in a well-ventilated chemical fume hood.[12][13]

-

First-Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[12][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.[12]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[5][6] Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12]

Conclusion

This compound stands out as a high-value chemical intermediate with broad applicability. Its well-defined reactivity, primarily centered on palladium-catalyzed cross-coupling, provides a reliable pathway to complex molecules. The strategic placement of the bromine and trifluoromethyl groups offers chemists precise control over molecular design, making it an indispensable tool in the development of next-generation pharmaceuticals and advanced functional materials. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

- PubChem. (n.d.). 2-Bromo-5-fluorothiophene. National Institutes of Health.

- MySkinRecipes. (n.d.). This compound.

- Rizwan, K., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 11(1), 76.

- Arctom. (n.d.). CAS NO. 143469-22-1 | this compound.

- PubChem. (n.d.). This compound. National Institutes of Health.

- Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Future Medicinal Chemistry, 16(1), 69-93.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.

- Yilmaz, I., et al. (2022). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. Chemistry & Biodiversity, 19(4), e202200784.

- Gürdere, M. B., et al. (2013). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Asian Journal of Chemistry, 25(3), 1425-1428.

Sources

- 1. CAS 143469-22-1: this compound [cymitquimica.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 143469-22-1 [sigmaaldrich.com]

- 6. 143469-22-1|this compound|BLD Pharm [bldpharm.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Bromo-5-fluorothiophene | C4H2BrFS | CID 14786521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Bromo-5-(trifluoromethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals